Product packaging for Hippuraldehyde(Cat. No.:CAS No. 6542-76-3)

Hippuraldehyde

Cat. No.: B12073774
CAS No.: 6542-76-3
M. Wt: 163.17 g/mol
InChI Key: XEIWWWPDOUQNJF-UHFFFAOYSA-N
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Description

Historical Perspectives on Aldehyde Chemistry Relevant to Hippuraldehyde

The scientific understanding and manipulation of aldehydes began to flourish in the early 19th century. A pivotal moment was the isolation of aldehydes by German chemist Justus von Liebig in 1835, who also proposed the term "aldehyde" derived from "alcohol dehydrogenated" nih.govselleckchem.comresearchgate.net. Early research focused on their characteristic chemical properties, including their susceptibility to oxidation and their role in various organic reactions. The synthesis of aldehydes, initially challenging, saw advancements with chemists like Auguste Darzens in the early 20th century, though early processes were often inconsistent in yield and purity nih.govnih.gov. The development of more reliable synthetic methodologies and industrial production from around 1910 onwards paved the way for their broader application, notably revolutionizing the perfumery industry with their distinctive aromatic profiles nih.govselleckchem.comresearchgate.net. This historical progression in understanding aldehyde chemistry provided the foundational knowledge necessary for investigating specific compounds like this compound and their complex interactions within biological systems.

Foundational Research on this compound and Analogues

The foundational research on this compound has largely centered on its role as a transition-state analog inhibitor for various enzymes, particularly cysteine proteases such as papain. This compound, with the chemical formula C9H9NO2 medchemexpress.comnih.govmolaid.com, is also recognized as phenylglyoxal (B86788) hydrate (B1144303) selleckchem.commedchemexpress.comnih.govmolaid.comsigmaaldrich.comresearchgate.net.

Key early investigations focused on its biochemical interactions:

Enzyme Inhibition and Binding: Studies have extensively explored this compound's interaction with papain, a well-studied cysteine protease. This compound is known to form a stable hemithioacetal adduct with the active site cysteine residue (Cys-25) of papain nih.govacs.orgnih.gov. This interaction is crucial for its function as a transition-state analog, mimicking the tetrahedral intermediate formed during enzymatic catalysis.

Thermodynamic Characterization: Research has quantified the thermodynamic parameters governing this compound's behavior in aqueous solutions and its binding to papain. Studies indicate that in aqueous solution, this compound undergoes hydration, with its dehydration being endothermic (ΔH = 3.9 ± 0.9 kcal/mol) but entropically favored (ΔS = 7.9 ± 1.9 cal/mol per deg) nih.govresearchgate.net. The binding of this compound to papain, forming a hemithioacetal adduct, exhibits a dissociation constant (Kd) of 1.2 μM at 298 K nih.govresearchgate.net. The dissociation process itself is endothermic (18.1 kcal/mol) but is offset by a favorable entropy change (33.7 cal/mol per deg), suggesting a complex interplay of forces driving the binding nih.govresearchgate.net.

Analogues and Related Compounds: Research has also investigated related compounds, such as peptide aldehydes and nitriles, as transition-state analogs for cysteine proteases. These studies aim to understand structure-activity relationships and the role of specific enzyme active site residues, like the oxyanion hole in papain, in stabilizing these inhibitors nih.govku.eduluc.edu. Phenylglyoxal, the core structure of this compound, is also recognized for its inhibitory effects on mitochondrial aldehyde dehydrogenase and its reactivity with arginine residues in proteins like Hageman factor selleckchem.comsigmaaldrich.com.

Data Table: Thermodynamic and Binding Parameters of this compound

ParameterValueNotes
Hydration/Dehydration
Enthalpy of Dehydration (ΔH)3.9 ± 0.9 kcal/molEndothermic
Entropy of Dehydration (ΔS)7.9 ± 1.9 cal/mol per degEntropically favored
Binding to Papain (Hemithioacetal Adduct)
Dissociation Constant (Kd) for papain-SH1.2 μM at 298 K
Enthalpy of Dissociation (ΔH)18.1 kcal/molEndothermic
Entropy of Dissociation (ΔS)33.7 cal/mol per degFavorable

Current Research Trajectories and Academic Significance

The foundational research into this compound's interaction with enzymes has established its significant academic value, primarily in the fields of enzymology, medicinal chemistry, and structural biology. Its utility as a transition-state analog continues to inform studies on enzyme mechanisms, particularly for cysteine proteases.

Understanding Enzyme Catalysis: The detailed thermodynamic and kinetic data obtained from studying this compound's binding to papain provides critical insights into the catalytic mechanisms of proteases. By mimicking the transition state, this compound helps researchers elucidate the forces and interactions that stabilize these transient states, which is fundamental to understanding how enzymes accelerate reactions.

Rational Drug Design: The knowledge gained from this compound's interactions serves as a basis for the rational design of more potent and selective enzyme inhibitors. By understanding how such analogs bind and inhibit, scientists can develop therapeutic agents targeting specific enzymes implicated in diseases, such as inflammatory conditions or viral replication.

Protein-Ligand Interactions: The studies on this compound contribute to the broader understanding of protein-ligand interactions. Characterizing the enthalpy and entropy contributions to binding affinity allows for the development of predictive models for molecular recognition, a cornerstone of modern drug discovery and molecular design.

While specific "current" research trajectories might evolve, the fundamental principles investigated through this compound—enzyme mechanism elucidation, transition-state analog design, and thermodynamic analysis of binding—remain highly active and academically significant areas of chemical and biochemical research.

Compound List:

this compound

Phenylglyoxal hydrate

Papain

Peptide aldehydes

Peptide nitriles

2,4-dinitrophenylhydrazone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B12073774 Hippuraldehyde CAS No. 6542-76-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6542-76-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

N-(2-oxoethyl)benzamide

InChI

InChI=1S/C9H9NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,12)

InChI Key

XEIWWWPDOUQNJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC=O

Origin of Product

United States

Synthetic Methodologies and Strategies for Hippuraldehyde

Synthesis of Structurally Modified Phenylacetaldehyde (B1677652) Derivatives and Analogues

The synthesis of phenylacetaldehyde derivatives and analogues involves a variety of chemical transformations aimed at altering the molecule's structure, introducing new functional groups, or controlling its stereochemistry. These modifications are crucial for tailoring the compound's properties for specific applications.

Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a fundamental approach in organic synthesis, allowing for the transformation of one functional group into another within a molecule or its precursors. For phenylacetaldehyde derivatives, various FGI strategies have been developed, often starting from readily available precursors or by modifying the phenylacetaldehyde structure itself.

Oxidation Reactions: Oxidation is a common method to generate the aldehyde functionality. For instance, the oxidation of 2-phenylethanol (B73330) derivatives, such as 4-methoxyphenylethanol, can yield the corresponding phenylacetaldehyde analogues. While Swern oxidation or manganese dioxide oxidation of 4-methoxyphenylethanol yielded unsatisfactory results, oxidation with 2-iodoxybenzoic acid (IBX) provided 4-methoxyphenylacetaldehyde in a reasonable 75% yield researchgate.net. Another route involves the oxidation of styrylamines using hydrogen peroxide (H2O2), which can afford phenylacetaldehyde analogues in good yields tandfonline.com.

Hydrolysis of Styrylamines: The hydrolysis of styrylamines, particularly in the presence of sulfuric acid in chloroform, has also been demonstrated to produce phenylacetaldehyde analogues with good yields tandfonline.com.

Homologation Reactions: The addition of a one-carbon unit to benzaldehyde (B42025) derivatives via homologation reactions offers an efficient and moisture-insensitive pathway to phenylacetaldehyde analogues. This method has been successfully employed to prepare meta- and para-substituted compounds, typically yielding 75-80% of the desired products diva-portal.orgdiva-portal.org.

Reduction of Carboxylic Acid Derivatives: Phenylacetaldehyde can be synthesized by reducing the carboxylic acid or ester groups of phenylacetic acid or phenylacetates, respectively, using appropriate reducing agents google.com.

Darzens Reaction and Subsequent Transformations: The Darzens reaction, involving the condensation of benzaldehyde with chloroacetate (B1199739) esters under basic conditions, forms epoxy acid esters. These intermediates can then undergo alkaline hydrolysis and decarboxylation to yield phenylacetaldehyde wikipedia.orggoogle.com.

Strecker Degradation: Phenylacetaldehyde can also be formed through the Strecker degradation of the amino acid phenylalanine, often involving reactions with α-dicarbonyl compounds wikipedia.orgnih.gov.

Catalytic Methods: Novel catalytic approaches have emerged, including solvent-free syntheses utilizing zeolite molecular sieve catalysts, such as ZSM-5, at elevated temperatures (200-300 °C). This method has shown promise, achieving a 91% yield for p-fluorophenylacetaldehyde google.com. Additionally, a new synthesis method employing 1,3-dibenzyl-benzimidazol in benzyl (B1604629) magnesium chloride solution has been reported, which avoids by-product alkamine generation and offers high aldehyde preparation yields google.com.

Table 1: Functional Group Interconversion Strategies for Phenylacetaldehyde Derivatives

StrategyStarting Material/PrecursorReagent/CatalystProduct ExampleYield/Notes
Oxidation4-Methoxyphenylethanol2-Iodoxybenzoic acid (IBX)4-Methoxyphenylacetaldehyde75%
OxidationStyrylamineH2O2Phenylacetaldehyde analogueGood yields
Hydrolysis of StyrylamineStyrylamineSulfuric acid in CHCl3Phenylacetaldehyde analogueGood yields
HomologationBenzaldehyde derivativeOne-carbon unit additionPhenylacetaldehyde analogueEfficient, non-moisture sensitive; 75-80% for meta/para substituted compounds
Zeolite Catalysis (Solvent-Free)Toluene (B28343) derivativeZeolite molecular sieve (e.g., ZSM-5)P-fluorophenylacetaldehyde91% yield (for p-fluorophenylacetaldehyde)
Grignard Reaction & OxidationBenzaldehyde1. PBr3, Mg/ether; 2. Formaldehyde; 3. OxidationPhenylacetaldehydeMulti-step

Stereochemical Control in Derivative Synthesis

The synthesis of chiral derivatives of phenylacetaldehyde often requires precise control over stereochemistry to achieve specific enantiomers or diastereomers. This is particularly important when these derivatives are intended for pharmaceutical applications or as substrates for stereoselective biochemical processes.

Enzymatic Catalysis: Enzymes, particularly engineered aldolases, are powerful tools for achieving high stereoselectivity in carbon-carbon bond formation. Variants of fructose (B13574) 6-phosphate aldolase (B8822740) (FSA) from Escherichia coli have been developed to catalyze aldol (B89426) reactions. For example, engineered FSA variants, such as those with L107C/L163C substitutions, can react phenylacetaldehyde with bulky ketones like 2-hydroxyacetophenone. These reactions yield diphenyl substituted butanones with good diastereoselectivities (anti:syn ratios of 10 to 30) and reasonable to good enantioselectivities for the syn enantiomers (er of 5 to 25) rsc.org. Wild-type and mutated FSA enzymes have also been used with phenylacetaldehyde and various donor ketones to produce aldol compounds with high degrees of stereoselectivity diva-portal.orgdiva-portal.org.

Organocatalysis: Chiral organocatalysts, such as cinchonine (B1669041), can also mediate stereoselective aldol reactions. The reaction of phenylacetaldehyde with hydroxyacetophenone in the presence of cinchonine has been reported to yield aldol compounds in moderate yields with diastereomeric ratios (de) ranging from 60% to 99% diva-portal.orgdiva-portal.org. However, reactions with methylglyoxal (B44143) or phenylglyoxal (B86788) in the presence of SmI2 resulted in moderate yields but lacked stereoselectivity diva-portal.orgdiva-portal.org.

Prins Cyclization: The Prins cyclization reaction offers a route to stereocontrolled synthesis of cyclic compounds. For instance, the reaction of 4-trimethylsilylpent-4-en-2-ol with phenylacetaldehyde in the presence of indium(III) chloride (InCl3) leads to the formation of cis-2,6-dihydropyran through a stereocontrolled, chair-like transition state nih.gov.

Reaction Mechanisms and Reactivity of Hippuraldehyde

Fundamental Organic Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) in hippuraldehyde is a highly reactive functional group susceptible to attack by nucleophiles due to the polarized carbon-oxygen double bond, where the carbon atom carries a partial positive charge.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon. This process leads to the formation of a tetrahedral intermediate, which is typically protonated to yield an alcohol or other functionalized products.

Grignard Reactions: Grignard reagents (organomagnesium halides, R-MgX) are potent nucleophiles that add to the carbonyl carbon of this compound. This reaction forms a new carbon-carbon bond, extending the carbon chain. The initial product is a magnesium alkoxide, which upon acidic workup, yields a secondary alcohol. The mechanism involves the nucleophilic attack of the organic group from the Grignard reagent on the carbonyl carbon, breaking the C=O pi bond and forming a C-C sigma bond, with the electrons moving to the oxygen atom, creating an alkoxide organic-chemistry.orgtestbook.compw.liveyoutube.com.

Wittig Reaction: The Wittig reaction is a method for converting aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent) mnstate.eduorganic-chemistry.orglumenlearning.comtotal-synthesis.commasterorganicchemistry.com. The ylide acts as a nucleophile, attacking the carbonyl carbon of this compound. This is followed by the formation of a four-membered cyclic intermediate called an oxaphosphetane, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. The driving force for this reaction is the formation of the highly stable P=O double bond in triphenylphosphine oxide total-synthesis.commasterorganicchemistry.com.

Cyanohydrin Formation (Cyanide Addition): this compound can undergo nucleophilic addition with cyanide ions (CN⁻). The cyanide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by HCN or water, to yield a hydroxynitrile, also known as a cyanohydrin wikipedia.orgsavemyexams.comchemguide.co.uklibretexts.orglibretexts.org. This reaction is crucial as it introduces a nitrile group and a hydroxyl group, and extends the carbon chain by one atom. The reaction is often catalyzed by base to ensure a sufficient concentration of the nucleophilic cyanide ion libretexts.org.

Imine Formation: Primary amines react with aldehydes like this compound to form imines (Schiff bases), which contain a carbon-nitrogen double bond (C=N) libretexts.orgarkat-usa.orgyoutube.commasterorganicchemistry.comlumenlearning.com. The reaction proceeds through a nucleophilic addition of the amine nitrogen to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes dehydration, often under mild acidic conditions, to yield the imine. The mechanism typically involves protonation of the hydroxyl group of the carbinolamine, followed by elimination of water and deprotonation of the nitrogen to form the C=N double bond libretexts.orgarkat-usa.orgyoutube.commasterorganicchemistry.comlumenlearning.com.

Acetal Formation: Aldehydes react with alcohols in the presence of an acid catalyst to form acetals youtube.commasterorganicchemistry.comtotal-synthesis.comchemistrysteps.comlibretexts.org. In this process, the aldehyde first reacts with one molecule of alcohol to form a hemiacetal. The hemiacetal is then further reacted with a second molecule of alcohol, typically after protonation of the hydroxyl group to make it a better leaving group (water), to yield the acetal. The mechanism involves nucleophilic attack by the alcohol on the protonated carbonyl, followed by elimination of water and a second nucleophilic attack by alcohol, with a final deprotonation step to regenerate the catalyst youtube.commasterorganicchemistry.comtotal-synthesis.comchemistrysteps.comlibretexts.org. Acetals are often used as protecting groups for aldehydes due to their stability under basic and nucleophilic conditions.

The carbon atom adjacent to the carbonyl group (the alpha-carbon) in this compound, which is a methylene (B1212753) group (-CH₂-), possesses hydrogen atoms that can be abstracted under basic conditions. The resulting carbanion, known as an enolate, is stabilized by resonance delocalization of the negative charge onto the oxygen atom of the carbonyl group.

Aldol (B89426) Condensation: While not explicitly detailed for this compound in the provided search results, aldehydes with alpha-hydrogens are capable of undergoing aldol condensation. This reaction involves the nucleophilic attack of an enolate (formed from one aldehyde molecule) onto the carbonyl carbon of another aldehyde molecule, leading to the formation of a β-hydroxy aldehyde (aldol). Further dehydration can yield an α,β-unsaturated aldehyde. The N-benzoyl group in this compound might influence the acidity of the alpha-hydrogens and the stability of the resulting enolate.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic ester, cyanoacetate) in the presence of a weak base catalyst. The active methylene compound forms an enolate, which then attacks the carbonyl carbon of this compound. This is followed by dehydration to form an α,β-unsaturated product.

Mannich Reaction: The Mannich reaction is a three-component reaction involving an aldehyde (or ketone), a primary or secondary amine, and an enolizable carbonyl compound. It results in the formation of a β-amino carbonyl compound. If this compound acts as the enolizable carbonyl compound, its enolate would react with an iminium ion formed from the amine and another carbonyl compound.

The aldehyde functional group in this compound can be readily oxidized or reduced.

Oxidation: Aldehydes are generally easily oxidized to carboxylic acids. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or silver(I) oxide (Ag₂O) can convert the aldehyde group of this compound to a carboxylic acid group (-COOH), yielding N-benzoyl-glycine (hippuric acid) derivatives.

Reduction: The aldehyde group can be reduced to a primary alcohol. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert the aldehyde to a primary alcohol, forming N-benzoyl-ethanolamine. Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pt, Pd, or Ni) can also achieve this reduction.

Complex Reaction Systems Involving this compound

Beyond fundamental reactions, this compound can participate in more intricate reaction sequences.

Multicomponent reactions (MCRs) are reactions in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. While specific documented MCRs involving this compound were not found in the provided search results, aldehydes are common building blocks in many named MCRs, such as the Ugi, Passerini, and Biginelli reactions. If this compound were to participate, its aldehyde functionality would serve as the electrophilic component.

Rearrangement reactions involve the migration of atoms or groups within a molecule, leading to a structural isomer. Common aldehyde rearrangements include the benzoin (B196080) condensation (dimerization of aldehydes catalyzed by cyanide or N-heterocyclic carbenes) and the Cannizzaro reaction (disproportionation of aldehydes lacking alpha-hydrogens in the presence of strong base). Whether this compound undergoes these specific rearrangements would depend on the reaction conditions and the specific influence of the N-benzoyl group on the alpha-carbon and the aldehyde moiety.

Advanced Spectroscopic and Structural Analysis of Hippuraldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), to provide detailed information about the chemical environment of each atom within a molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

1D NMR Spectroscopy: ¹H NMR spectra provide information about the number of different types of protons, their chemical environments (indicated by chemical shifts, δ), and their neighboring protons (indicated by spin-spin coupling, J). ¹³C NMR spectra reveal the number of distinct carbon atoms and their chemical environments. For hippuraldehyde (Ph-CO-NH-CH2-CHO), one would expect characteristic signals for the aldehyde proton (-CHO) typically appearing far downfield (around 9-10 ppm), the methylene (B1212753) protons (-CH2-) adjacent to the aldehyde and amide groups (around 3-4 ppm), the phenyl protons (around 7-8 ppm), and the amide proton (-NH-) which can be broader and variable. ¹³C NMR would show signals for the aldehyde carbonyl (~190-200 ppm), the benzoyl carbonyl (~160-170 ppm), the phenyl carbons (~120-140 ppm), and the methylene carbon (~40-50 ppm).

2D NMR Spectroscopy: To establish the connectivity within this compound and confirm assignments, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This technique reveals ¹H-¹H coupling correlations, showing which protons are adjacent to each other through chemical bonds. Cross-peaks in a COSY spectrum connect coupled protons, helping to trace out spin systems within the molecule princeton.eduemerypharma.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached. This is crucial for assigning ¹³C signals based on known proton resonances princeton.eduemerypharma.comsdsu.educolumbia.edu.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects correlations between protons and carbons separated by two or three bonds (and sometimes more in conjugated systems). This experiment is vital for connecting different molecular fragments and confirming assignments, particularly for quaternary carbons or carbons without directly attached protons princeton.eduemerypharma.comsdsu.educolumbia.eduresearchgate.net.

While specific published NMR data for this compound itself was not directly detailed in the provided snippets, these techniques are standard for characterizing molecules with similar functional groups. For instance, studies on related compounds have utilized these methods to assign complex spectra researchgate.netrsc.org.

Expected ¹H and ¹³C NMR Data for this compound:

Atom/GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Aldehyde (-CHO)9.5 - 10.0190 - 200Highly deshielded proton and carbon.
Methylene (-CH₂)3.5 - 4.540 - 50Adjacent to electron-withdrawing groups (amide and aldehyde).
Amide (-NH)7.0 - 8.5 (variable)-Often broad, position depends on solvent and hydrogen bonding.
Phenyl (ortho)7.3 - 7.6128 - 132Protons ortho to the carbonyl group.
Phenyl (meta)7.4 - 7.7127 - 130Protons meta to the carbonyl group.
Phenyl (para)7.4 - 7.7129 - 132Protons para to the carbonyl group.
Benzoyl (C=O)-160 - 170Carbonyl carbon of the benzoyl group.
Phenyl (ipso)-130 - 140Carbon attached to the carbonyl group.

Note: These are expected values based on common chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. Data from related compounds rsc.org show similar ranges for analogous structural features.

Conformational Analysis via NMR

NMR spectroscopy is also a powerful tool for understanding the three-dimensional conformation and flexibility of molecules in solution copernicus.orgtorvergata.it. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity between protons, which, along with coupling constants (³JHH), can be used to deduce dihedral angles and thus the preferred conformations or conformational ensembles of a molecule nih.gov. For flexible molecules like this compound, NMR can reveal the presence of multiple rapidly interconverting conformers, providing insights into their relative populations and dynamics copernicus.orgtorvergata.it. Computational methods, such as Molecular Dynamics (MD) simulations, are often used in conjunction with NMR data to build a comprehensive picture of the conformational landscape copernicus.orgnih.gov.

Elucidation of Adduct Structures (e.g., thioimidate ester adducts)

This compound, being an aldehyde, is susceptible to forming adducts with nucleophiles. For example, it has been studied for its reversible covalent binding to the cysteine residue in papain, forming a hemithioacetal adduct nih.govresearchgate.net. Spectroscopic techniques, particularly NMR, are crucial for characterizing such adducts. Changes in chemical shifts, the disappearance of the aldehyde proton signal, and the appearance of new signals corresponding to the adduct structure are key indicators. 2D NMR experiments like HSQC and HMBC are instrumental in confirming the new connectivity established upon adduct formation, thereby unambiguously elucidating the structure of the adduct emerypharma.comsdsu.edu. While specific thioimidate ester adducts of this compound were not detailed in the provided search results, the general principles of using NMR to characterize aldehyde-derived adducts are well-established.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Studies

Mass Spectrometry (MS) is a technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem Mass Spectrometry (MS/MS) further enhances structural elucidation by fragmenting selected ions and analyzing the resulting product ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with very high accuracy, often to several decimal places. This precision allows for the determination of the exact mass of a molecule, which can then be used to calculate its elemental composition, distinguishing it from other compounds that might have the same nominal mass hilarispublisher.comspectralworks.combioanalysis-zone.com. For this compound (C9H9NO2), HRMS can confirm its molecular formula by matching the measured exact mass to the calculated exact mass. For example, the calculated exact mass for this compound ([M+H]⁺) is approximately 164.0655. HRMS is also valuable for identifying impurities or degradation products by providing their accurate masses hilarispublisher.commdpi.com.

Expected HRMS Data for this compound:

SpeciesFormulaCalculated Exact Mass (Da)
This compoundC9H9NO2163.0634
[M+H]⁺C9H10NO2164.0706
[M+Na]⁺C9H9NO2Na186.0525

Note: These are calculated exact masses. Experimental HRMS data would typically show values very close to these, with a small mass error.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting a precursor ion of interest (MS1), fragmenting it (MS2), and then analyzing the resulting product ions. This process provides detailed structural information by revealing characteristic fragmentation patterns nationalmaglab.orgacdlabs.com. For an aldehyde like this compound, common fragmentation pathways might involve the loss of small neutral molecules or cleavage of bonds within the molecule. For instance, aldehydes can undergo alpha-cleavage or McLafferty rearrangement. Understanding these fragmentation pathways allows researchers to confirm the presence of specific functional groups and linkages within the molecule acdlabs.comdtic.mil. MS/MS is also critical for identifying and characterizing adducts, as the fragmentation patterns of the adduct can reveal how the parent molecule has been modified nih.gov.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides critical insights into the molecular structure of this compound by identifying characteristic functional group vibrations. These techniques probe the stretching, bending, and torsional modes of the molecule, offering a molecular fingerprint.

Correlation of Vibrational Modes with Molecular Structure

The IR spectrum of 3-phenylpropanal (B7769412) exhibits several characteristic absorption bands that can be directly correlated with its molecular structure. The presence of the aldehyde group is prominently indicated by a strong absorption band corresponding to the C=O stretching vibration, typically observed in the region of 1720-1740 cm⁻¹. For 3-phenylpropanal, this band has been reported around 1686 cm⁻¹ rsc.org, 1673 cm⁻¹ rsc.org, and 1688 cm⁻¹ rsc.org, and 1706 cm⁻¹ rsc.org. The aldehyde C-H stretching vibrations, often exhibiting Fermi resonance, are expected in the ~2720 and ~2820 cm⁻¹ range, though specific assignments for these bands in 3-phenylpropanal were not explicitly detailed in the provided search results.

The aromatic phenyl ring contributes several key vibrational modes. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, with values around 3028 cm⁻¹ and 3026 cm⁻¹ observed for 3-phenylpropanal rsc.org. The C=C stretching vibrations of the phenyl ring appear as characteristic bands, often around 1600 cm⁻¹ and 1500 cm⁻¹, with specific observations for 3-phenylpropanal including peaks at 1633 cm⁻¹ and 1454 cm⁻¹ rsc.org, 1453 cm⁻¹ rsc.org, and 1460 cm⁻¹ rsc.org. Out-of-plane bending vibrations of the phenyl ring, indicative of the substitution pattern, are generally found in the fingerprint region below 1000 cm⁻¹, with peaks around 742 cm⁻¹ and 699 cm⁻¹ being common for monosubstituted benzene (B151609) rings, as observed for 3-phenylpropanal rsc.org. Aliphatic C-H stretching vibrations from the –CH₂–CH₂– chain are observed in the ~2850-2960 cm⁻¹ region rsc.org.

Table 1: Characteristic Infrared Absorption Bands of 3-Phenylpropanal

Wavenumber (cm⁻¹)AssignmentReference
3028, 3026Aromatic C-H stretching rsc.org
2966, 2927Aliphatic C-H stretching rsc.org
1686, 1673, 1688Aldehyde C=O stretching rsc.org
1633Aromatic C=C stretching rsc.org
1454, 1453, 1460Aromatic C=C stretching rsc.org
1144, 1120C-O stretching (aldehyde) rsc.org
742, 699Phenyl ring out-of-plane bending (monosub.) rsc.org

While Raman spectroscopy is also a powerful tool for vibrational analysis, specific detailed assignments for the Raman spectrum of this compound were not extensively detailed in the provided search results. Raman spectroscopy is often complementary to IR, providing information on vibrations that are Raman-active but IR-inactive, and vice versa.

In-situ Spectroscopic Monitoring of Reactions

Vibrational spectroscopy, particularly IR, is frequently employed for in-situ monitoring of chemical reactions involving this compound. For instance, the conjugate addition reaction between 3-phenylpropanal and nitroacrylates has been successfully monitored using in-situ IR spectroscopy to track reaction progress and kinetics researchgate.net. Similarly, hydroformylation reactions, which can produce 3-phenylpropanal, are often studied using high-pressure FTIR (HP-FTIR) apparatus to observe catalyst behavior and reaction intermediates researchgate.netrsc.org. Raman spectroscopy has also been utilized for in-situ kinetic investigations in heterogeneous catalysis, including reactions like the hydrogenation of cinnamaldehyde (B126680) to hydrocinnamaldehyde (B1666312) rsc.orgacs.org. These in-situ studies allow for real-time observation of spectral changes corresponding to reactant consumption, product formation, and intermediate species, providing invaluable mechanistic and kinetic data.

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within the this compound molecule. These techniques are sensitive to the presence of chromophores, which are molecular fragments responsible for absorbing light in the UV-Vis region.

Chromophore Characterization

The primary chromophores in this compound are the phenyl ring and the aldehyde carbonyl group. The phenyl ring is an extended π-electron system that typically exhibits strong absorption bands in the UV region, primarily due to π→π* transitions. The aldehyde carbonyl group (C=O) possesses both π→π* and n→π* electronic transitions. The n→π* transition, involving a non-bonding electron on the oxygen atom, is generally weaker and occurs at longer wavelengths (around 280-300 nm) compared to the π→π* transitions of the aromatic system.

UV-Vis spectroscopy has been used to differentiate 3-phenylpropanal from related compounds like cinnamaldehyde and cinnamic acid due to their differing conjugation systems chegg.com. A study on the rearrangement of 1-phenylprop-2-en-1-ol (B1595887) under acidic conditions noted that the resulting 3-phenylpropanal exhibits an intense absorption band at approximately 250 nm and a weaker absorption at around 290 nm askfilo.com. These absorption maxima are consistent with the expected electronic transitions of the phenyl ring and the carbonyl group within the molecule. UV-Vis analysis has also been employed in solubility screening studies where 3-phenylpropanal was one of the compounds analyzed rsc.orgresearchgate.net.

Table 2: UV-Vis Absorption Characteristics of 3-Phenylpropanal

Wavelength (nm)AssignmentReference
~250π→π* transition (phenyl ring/conjugated system) askfilo.com
~290n→π* transition (carbonyl group) askfilo.com

Excited State Dynamics

Fluorescence spectroscopy investigates the emission of light from a molecule after excitation to a higher electronic state. While 2-methyl-3-phenylpropanal (B1584215) has been noted to possess fluorescence properties biosynth.com, direct information regarding the fluorescence emission spectra, quantum yields, or excited-state dynamics of this compound (3-phenylpropanal) itself was not explicitly detailed in the provided search results. For many simple aldehydes without extended conjugation or specific structural features promoting fluorescence, emission is often weak or non-existent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions. While detailed crystallographic data for the solid-state structure of this compound (3-phenylpropanal) itself was not directly presented in the provided snippets, its structure has been confirmed via single-crystal X-ray diffraction in the context of synthesizing related compounds, such as 2-benzyl-3-phenylpropanal (B2381692) evitachem.com.

X-ray diffraction (XRD) techniques are widely used in the characterization of catalysts and materials involved in reactions where 3-phenylpropanal might be a reactant or product. For instance, XRD is routinely used to analyze the crystalline structure of supported metal catalysts used in hydrogenation reactions involving cinnamaldehyde to hydrocinnamaldehyde mdpi.commdpi.comcore.ac.ukbohrium.comrsc.orgeuropa.eudoi.org. In these contexts, XRD helps in identifying the phase composition, crystal structure, and average crystallite size of the catalytic materials. For example, the hexagonal structure of SBA-15 supports has been confirmed using low-angle XRD mdpi.com, and the presence of Pd nanoparticles on supports has been identified and characterized by wide-angle XRD patterns mdpi.comcore.ac.uk.

Compound List

this compound (3-phenylpropanal, hydrocinnamaldehyde)

Cinnamaldehyde

Cinnamic acid

Cinnamyl alcohol

Hydrocinnamyl alcohol

3-phenylpropanol

Nitroacrylates

2-Methyl-3-phenylpropanal

2-Benzyl-3-phenylpropanal

2-Chloro-3-phenylpropanal

Computational and Theoretical Chemistry of Hippuraldehyde

Computational Studies of Reaction Mechanisms and Dynamics

Molecular Dynamics Simulations of Reactive Events

Molecular dynamics (MD) simulations offer a powerful avenue to investigate the dynamic behavior of molecules and the mechanisms of chemical reactions at an atomic level. For hippuraldehyde, MD simulations could be employed to elucidate the pathways and energetics of its reactive events, such as nucleophilic addition to the aldehyde carbonyl group or potential oxidation/reduction processes. By simulating the molecule in various environments, including explicit solvent models or in the presence of catalytic species, researchers can gain insights into reaction kinetics, transition states, and the influence of the surrounding molecular environment on reactivity. Such simulations can help predict how this compound might behave in complex biological systems or chemical processes, providing a dynamic view that complements static structural data. While specific MD studies detailing reactive events of this compound were not prominently found in the initial search, this remains a critical area for theoretical exploration, particularly in understanding its interactions with biological nucleophiles like thiols, as suggested by its known interactions with enzymes like papain.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, typically employing methods like Density Functional Theory (DFT), are invaluable for predicting molecular properties from fundamental quantum mechanical principles. For this compound, these methods can be utilized to calculate and predict a range of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible (UV-Vis) absorption spectra.

NMR Spectroscopy: DFT calculations can accurately predict the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) within the this compound molecule. These predicted shifts, when compared to experimental spectra, can aid in structural elucidation and confirmation. The electron distribution and local magnetic shielding around each nucleus are calculated, providing a theoretical basis for observed spectral patterns.

IR Spectroscopy: The vibrational modes of this compound, corresponding to stretching, bending, and torsional motions of its bonds, can be computed using first-principles methods. The predicted IR frequencies and their intensities can be matched with experimental IR spectra, helping to identify characteristic functional group vibrations, such as those associated with the aldehyde (C=O stretch) and the phenyl ring.

UV-Vis Spectroscopy: Theoretical calculations can also predict the electronic transitions responsible for UV-Vis absorption. By computing the excitation energies and oscillator strengths, computational chemists can model the electronic structure of this compound and predict the wavelengths at which it absorbs light, offering insights into its electronic properties and potential chromophoric behavior.

While specific published studies focusing on the first-principles prediction of this compound's spectroscopic parameters were not extensively detailed in the initial search, these computational techniques are standard tools for characterizing organic molecules and would be directly applicable to this compound.

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques are essential for understanding how this compound interacts with other molecules, whether they are solvents, substrates, inhibitors, or biological macromolecules. These methods allow for the prediction of binding affinities, interaction energies, and the nature of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking).

Binding Studies: Computational docking and molecular dynamics simulations can model the binding of this compound to enzyme active sites, such as papain. By simulating the approach and interaction of this compound with the protein, researchers can predict preferred binding poses, identify key amino acid residues involved in binding, and estimate binding free energies. Studies have experimentally investigated the enthalpy and entropy of this compound's hydration and binding to papain, and computational modeling can provide a molecular-level explanation for these thermodynamic parameters.

Solvation Effects: Modeling the interaction of this compound with solvent molecules is crucial for understanding its solubility and behavior in different media. Implicit solvent models or explicit solvent MD simulations can quantify the energetic contributions of solvation, influencing the molecule's conformational preferences and reactivity.

Interaction Energies: Quantum mechanical calculations can provide highly accurate estimates of interaction energies between this compound and other molecular fragments or surfaces. These calculations are vital for detailed mechanistic studies and for understanding the strength and nature of specific intermolecular contacts.

Integration of Machine Learning in this compound Research

Machine learning (ML) is increasingly being integrated into chemical research to accelerate discovery, predict properties, and optimize processes. For this compound, ML approaches can offer significant advantages in various areas.

Property Prediction

ML models can be trained on existing datasets of chemical compounds, including those with structural similarities to this compound, to predict its various properties. This can include:

Physicochemical Properties: Predicting solubility, lipophilicity (logP), boiling point, and other physical characteristics that influence a compound's behavior.

Reactivity Prediction: Developing models that predict the likelihood or rate of specific chemical reactions involving this compound, based on its structural features and the reaction conditions.

Biological Activity: If this compound or its derivatives are being explored for biological applications, ML can be used to predict potential activities or toxicities based on quantitative structure-activity relationships (QSAR).

Retrosynthetic Analysis

Machine learning algorithms are also being developed to assist in retrosynthetic analysis, the process of planning chemical synthesis by working backward from the target molecule to simpler starting materials. For this compound, ML models trained on vast chemical reaction databases could:

Propose Synthetic Routes: Suggest plausible synthetic pathways for this compound by identifying known reactions that could form its key bonds or functional groups.

Optimize Reaction Conditions: Predict optimal reaction conditions (catalysts, solvents, temperature) for specific synthetic steps.

Identify Novel Reactions: Potentially uncover novel or less common reaction pathways for synthesizing this compound or its analogs.

While specific ML applications directly focused on this compound were not detailed in the initial search, the general methodologies are well-established and applicable to advancing research on this compound.

Biochemical Research on Hippuraldehyde and Its Biological Context

Enzymatic Interactions and Mechanisms of Action

Hippuraldehyde, or N-benzoylglycine aldehyde, is a compound of significant interest in biochemical research, particularly for its interactions with enzymes. Its chemical structure allows it to serve as a probe for studying enzyme active sites and reaction mechanisms.

Characterization of Enzyme-Hippuraldehyde Adducts

Research has shown that this compound can form specific adducts with enzymes, most notably with cysteine proteases like papain. The interaction involves the aldehyde group of this compound and the thiol group (-SH) of a cysteine residue within the enzyme's active site. This reaction results in the formation of a hemithioacetal adduct. This covalent yet reversible bond is a key feature of its interaction with papain. The formation of such adducts is a critical aspect of its function as an enzyme inhibitor.

Thermodynamics and Kinetics of Enzyme Binding Events (e.g., papain)

The binding of this compound to the enzyme papain has been characterized through thermodynamic and kinetic studies. Fluorescence titration has been used to determine the dissociation constant (Kd) for the hemithioacetal adduct formed between this compound and the active site thiol group of papain (papain-SH). biotechrep.ir At 298 K, the Kd is approximately 1.2 µM, which is about 3,000 times smaller than the estimated Kd for the binding of simple thiols, indicating a significantly higher affinity. biotechrep.ir

The thermodynamic parameters for the dissociation of the this compound-papain adduct reveal that the process is endothermic, with an enthalpy change (ΔH) of 18.1 kcal/mol. biotechrep.ir This unfavorable enthalpy is counteracted by a favorable entropy change (ΔS) of 33.7 cal/mol·K, which drives the binding equilibrium. biotechrep.ir For comparison, the dehydration of this compound in an aqueous solution is also an endothermic process (ΔH = 3.9 ± 0.9 kcal/mol) and is entropically favored (ΔS = 7.9 ± 1.9 cal/mol·K). biotechrep.ir

Thermodynamic Parameters of this compound Interactions
InteractionParameterValueReference
Dissociation from PapainDissociation Constant (Kd) at 298 K1.2 µM biotechrep.ir
Enthalpy (ΔH)18.1 kcal/mol biotechrep.ir
Entropy (ΔS)33.7 cal/mol·K biotechrep.ir
Dehydration in 2H2OEnthalpy (ΔH)3.9 ± 0.9 kcal/mol biotechrep.ir
Entropy (ΔS)7.9 ± 1.9 cal/mol·K biotechrep.ir

Role as an Enzyme Substrate or Modifier

This compound is primarily recognized as an enzyme modifier, specifically as a potent reversible inhibitor. It is considered a putative 'transition-state analog'. biotechrep.ir This means its structure mimics the high-energy transition state of a substrate as it is being catalyzed by the enzyme. By binding tightly to the active site in a manner that resembles this transition state, this compound effectively blocks the enzyme from binding to its natural substrates, thereby inhibiting its catalytic activity.

Metabolic Pathway Analysis

The specific metabolic pathways involving this compound are not extensively detailed in the literature. However, by examining the metabolism of structurally related compounds, putative pathways can be inferred.

Putative Metabolic Precursors and Products

Given its structure, this compound is closely related to hippuric acid (N-benzoylglycine) and benzaldehyde (B42025).

Precursors : A plausible metabolic precursor to this compound is hippuric acid itself, through a reduction reaction, or potentially from the amino acid glycine (B1666218) and benzaldehyde. The metabolism of toluene (B28343) in the body proceeds through benzaldehyde, which is then oxidized to benzoic acid and conjugated with glycine to form hippuric acid. wikipedia.org Phenylalanine can also be a precursor, undergoing biotransformation to benzaldehyde, which then enters this pathway. wikipedia.org A reductive step on an intermediate in this pathway could potentially form this compound.

Products : The most likely metabolic product of this compound is hippuric acid (N-benzoylglycine). oc-praktikum.de The oxidation of an aldehyde to a carboxylic acid is a common metabolic transformation in biological systems, often catalyzed by aldehyde dehydrogenase enzymes. oc-praktikum.denih.gov This resulting hippuric acid is a well-known metabolite found in urine, formed from the conjugation of benzoic acid and glycine. wikipedia.org

Enzymatic Transformations within Biochemical Systems

While specific enzymes that transform this compound have not been explicitly characterized, general enzymatic reactions applicable to aldehydes provide insight into its potential biotransformation.

Oxidation : The conversion of this compound to hippuric acid would likely be catalyzed by an enzyme from the aldehyde dehydrogenase (ALDH) superfamily. oc-praktikum.de These enzymes are responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov

Reduction : Conversely, the formation of this compound from a precursor like hippuric acid would require a reductive enzyme, potentially a type of carboxyl reductase or an indirect pathway involving acyl-CoA intermediates. The reduction of aldehydes to alcohols is another common biotransformation, which could be carried out by alcohol dehydrogenases , suggesting that hippuryl alcohol could also be a potential, though less documented, metabolite.

Advanced Analytical Techniques for Hippuraldehyde Research

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the study of hippuraldehyde, enabling its separation from complex mixtures and the assessment of its purity. The choice of method depends on the sample matrix, the concentration of the analyte, and the specific goals of the analysis.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of aldehydes like this compound by GC can be challenging due to their polarity and potential for thermal degradation. drawellanalytical.com To overcome these limitations, derivatization is a common strategy. nih.govdrawellanalytical.com A widely used derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable and volatile oxime derivative. sigmaaldrich.com This derivative is then readily analyzed by GC, often with a flame ionization detector (FID) or a mass spectrometer (MS). shimadzu.comshimadzu.com

Another common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a hydrazone derivative. drawellanalytical.com While more commonly analyzed by HPLC, GC methods for DNPH derivatives have also been developed. shimadzu.comshimadzu.com Capillary GC columns are preferred for their high separation efficiency. nih.gov

Key Considerations for GC Analysis of this compound:

ParameterTypical Conditions/Considerations
Derivatization Agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-dinitrophenylhydrazine (DNPH)
Column Type Capillary column (e.g., SLB™-5ms)
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)
Injection Mode Split/Splitless
Carrier Gas Helium, Nitrogen

High-performance liquid chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including aldehydes. nih.gov For aldehydes like this compound, which possess a UV-absorbing aromatic ring, HPLC with UV detection is a suitable method. The analysis is typically performed in reversed-phase mode using a C18 column. auroraprosci.com

Derivatization is also a common practice in the HPLC analysis of aldehydes to improve sensitivity and selectivity. The most prevalent derivatizing agent for HPLC is 2,4-dinitrophenylhydrazine (DNPH). nih.govwaters.com The resulting DNPH-hydrazone derivatives are highly colored and can be detected with high sensitivity using a UV-Vis detector at around 360 nm. auroraprosci.comlawdata.com.tw

Typical HPLC Parameters for Aldehyde Analysis:

ParameterTypical Conditions
Stationary Phase Reversed-phase C18
Mobile Phase Acetonitrile/Water gradient or isocratic elution lawdata.com.tw
Detector UV-Vis Detector (e.g., at 360 nm for DNPH derivatives)
Derivatization Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH)

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The applicability of chiral chromatography to this compound depends on its molecular structure. This compound (2-oxo-2-(phenylamino)acetaldehyde) itself is not chiral as it does not possess a stereocenter. Therefore, chiral chromatography is not typically applicable for the direct analysis of this compound. However, if this compound were to react with a chiral reagent to form diastereomers, or if it were a component in a chiral synthesis or reaction, then chiral chromatography could become a relevant analytical tool for the separation of the resulting chiral products.

Hyphenated Analytical Systems

Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical capabilities, providing both separation and structural identification of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds. scirp.org For the analysis of this compound, derivatization is generally required prior to GC-MS analysis. The mass spectrometer provides detailed structural information about the derivatized analyte, allowing for unequivocal identification. google.com The mass spectrum of the derivatized this compound would exhibit a characteristic fragmentation pattern that can be used for its identification and to distinguish it from other components in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov LC-MS is particularly useful for the analysis of thermally labile and non-volatile compounds, making it suitable for the direct analysis of this compound without derivatization, although derivatization can still be employed to enhance ionization efficiency. nih.gov Electrospray ionization (ESI) is a common ionization technique for the LC-MS analysis of polar compounds like aldehydes. The mass spectrometer can provide the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), its structural fragments, confirming the identity of this compound.

Comparison of GC-MS and LC-MS for this compound Analysis:

FeatureGC-MSLC-MS
Sample Volatility Requires volatile or derivatized compoundsSuitable for non-volatile and thermally labile compounds
Derivatization Generally requiredOptional, but can improve sensitivity
Ionization Techniques Electron Ionization (EI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Primary Application Identification and quantification of volatile and semi-volatile compoundsIdentification and quantification of a wide range of compounds, including polar and non-polar

HPLC with UV-Vis Detection is a standard and reliable method for the quantification of this compound, especially after derivatization with DNPH. auroraprosci.comepa.gov The resulting hydrazone has a strong absorbance in the UV-Vis region, leading to high sensitivity. lawdata.com.tw The selectivity of the method is achieved through the combination of the chromatographic separation and the specific detection wavelength.

HPLC with Fluorescence Detection can offer even greater sensitivity and selectivity compared to UV-Vis detection for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. While this compound itself is not strongly fluorescent, derivatization with a fluorescent reagent could be a strategy to achieve very low detection limits. This approach is particularly advantageous for analyzing trace levels of the compound in complex biological or environmental samples.

Microfluidic and Miniaturized Analytical Platforms

The application of microfluidic and miniaturized analytical platforms to this compound research, while still an emerging area, holds considerable promise for revolutionizing its detection and analysis. These "lab-on-a-chip" technologies offer numerous advantages over traditional analytical methods, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and portability.

While specific research detailing the use of microfluidic devices exclusively for this compound is limited, the broader success of these platforms in analyzing other aldehydes provides a strong foundation for their future application. For instance, microfluidic systems have been successfully employed for the derivatization and analysis of airborne carbonyl compounds, demonstrating the feasibility of handling similar reactive species on-chip. wiley.com

The core principles of these platforms involve the precise manipulation of fluids within microchannels etched onto a small chip, typically made from materials like polydimethylsiloxane (B3030410) (PDMS) or glass. These devices can integrate various analytical steps, including sample injection, mixing with reagents, separation, and detection, into a single, automated process. For this compound analysis, this could involve on-chip derivatization to enhance its detectability, followed by separation techniques like microchip electrophoresis.

The development of such miniaturized systems for this compound would be invaluable for applications requiring rapid, on-site analysis, such as in environmental monitoring or certain biomedical research contexts. The ability to perform analyses with minimal sample volumes is particularly advantageous when dealing with precious or limited biological samples.

Development of Novel Detection and Quantification Methods

Concurrent with the development of miniaturized platforms, significant efforts are being made to devise novel methods for the sensitive and selective detection and quantification of aldehydes, including the potential for application to this compound. These methods often rely on the development of new chemical probes and advanced instrumentation.

Fluorescent Probes: A promising avenue of research is the design of fluorescent probes that react specifically with aldehydes to produce a measurable light signal. nih.gov These probes can be engineered to exhibit high selectivity for the aldehyde functional group, minimizing interference from other compounds in a complex sample matrix. The intensity of the fluorescence emitted is typically proportional to the concentration of the aldehyde, allowing for quantitative analysis. While many fluorescent probes have been developed for formaldehyde, the principles of their design, often involving reactions with amine groups to form fluorescent products, could be adapted for the specific detection of this compound. nih.gov

The key advantages of fluorescent detection methods include their high sensitivity and the ability to perform real-time measurements. Researchers are continually working to develop probes with improved properties, such as larger Stokes shifts (the difference between the excitation and emission wavelengths) to reduce background interference and enhance signal-to-noise ratios. frontiersin.org

Electrochemical Sensors: Another significant area of development is in the field of electrochemical sensors. These devices measure the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface. For aldehydes, this often involves their electrochemical oxidation. mdpi.com

Recent advancements have focused on the use of nanomaterials, such as gold or platinum nanoparticles, to modify the electrode surface. encyclopedia.pubresearchgate.net These nanomaterials can enhance the catalytic activity towards aldehyde oxidation, leading to improved sensitivity and lower detection limits. nih.gov Molecularly imprinted polymers (MIPs) are also being explored to create highly selective recognition sites for specific aldehydes on the sensor surface. researchgate.net While specific electrochemical sensors for this compound are not yet widely reported, the successful development of such sensors for other aldehydes, like 2-furaldehyde and formaldehyde, provides a clear roadmap for future research in this direction. researchgate.netnih.gov

The development of these novel detection and quantification methods, particularly when integrated with microfluidic platforms, is poised to significantly advance the study of this compound, enabling more precise and efficient analysis in a wide range of scientific disciplines.

Future Directions and Emerging Research Themes in Hippuraldehyde Studies

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods exist for hippuraldehyde synthesis, future research endeavors are likely to concentrate on developing more efficient, sustainable, and economically viable synthetic pathways. This aligns with broader trends in chemical synthesis that prioritize green chemistry principles and atom economy. For instance, the exploration of catalytic methods, potentially employing transition metal catalysts or organocatalysts, could lead to higher yields and milder reaction conditions. Furthermore, advancements in electrochemical synthesis, which have shown promise for the preparation of other peptide aldehydes, could offer a metal-free and environmentally benign route to this compound researchgate.net. Such novel synthetic strategies would aim to reduce waste generation, minimize energy consumption, and streamline production processes, making this compound more accessible for both fundamental research and potential industrial applications.

Elucidation of Undiscovered Reaction Pathways and Reactivity Patterns

A significant area for future investigation lies in a more comprehensive understanding of this compound's reaction pathways and reactivity patterns. While its aldehyde functionality is well-characterized, its behavior under diverse chemical environments and in the presence of various reagents remains an open field. Research could focus on systematically exploring its reactivity with different nucleophiles, electrophiles, and oxidizing/reducing agents to uncover novel transformations. Understanding its propensity for polymerization, self-condensation, or degradation under specific conditions is also crucial. Advanced kinetic studies and mechanistic investigations, potentially employing techniques like transient spectroscopy, could elucidate the formation and fate of reactive intermediates, providing a deeper insight into its chemical behavior nih.govnih.govrussellsage.orgrsc.orgrsc.org. This knowledge is fundamental for predicting its stability, designing new reactions, and preventing unwanted side reactions.

Advanced Characterization via Integrated Spectroscopic and Computational Approaches

The future of this compound research will undoubtedly benefit from the integration of advanced spectroscopic techniques with sophisticated computational modeling. While standard characterization methods provide foundational data, a deeper understanding of its structure, electronic properties, and interactions can be achieved through cutting-edge approaches. Density Functional Theory (DFT) and other computational quantum chemistry methods are increasingly vital for predicting molecular properties, elucidating reaction mechanisms, and rationalizing experimental observations jseepublisher.comkallipos.grsoci.orgmolssi.orgreddit.com. Future studies could employ these computational tools to model this compound's conformational flexibility, its hydration states, and its binding interactions with biological targets. Complementing these computational insights with advanced spectroscopic analyses, such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy, advanced mass spectrometry techniques (e.g., ion mobility-mass spectrometry), and potentially X-ray crystallography if suitable crystalline forms can be obtained, will provide a multi-faceted and detailed picture of the molecule jseepublisher.com.

Exploration of New Biochemical Roles and Interactions at the Molecular Level

While this compound's interaction with papain as a potential inhibitor has been studied jseepublisher.comku.edu, its broader biochemical roles and interactions at the molecular level remain largely unexplored. Future research could investigate its potential involvement in other enzymatic processes or cellular signaling pathways. Understanding its interactions with a wider range of biomolecules, such as other proteases, enzymes involved in metabolic pathways, or structural proteins, could reveal novel biological functions. For example, exploring its potential as a substrate or modulator in different biochemical cascades could uncover new therapeutic targets or diagnostic markers. Detailed molecular interaction studies, combining biophysical techniques with computational modeling, are essential for mapping these potential roles and interactions.

Design and Synthesis of Advanced Probes for Biochemical Research

The development of sophisticated chemical probes is critical for advancing our understanding of the roles and behaviors of small molecules in biological systems. Future research directions for this compound could focus on designing and synthesizing novel probes that leverage its chemical structure and reactivity. This might include developing fluorescently labeled this compound derivatives to visualize its localization and dynamics within cells, or creating affinity-based probes that can covalently label its binding partners, thereby facilitating their identification and characterization. Furthermore, pH-responsive or activity-dependent probes incorporating the this compound scaffold could be synthesized to monitor specific biochemical events or cellular environments. Such probes would serve as invaluable tools for dissecting this compound's biological functions and interactions at the molecular level, potentially leading to new diagnostic or therapeutic strategies.

Q & A

Q. What analytical techniques are recommended for characterizing Hippuraldehyde purity in experimental settings?

To ensure accurate purity assessment, combine chromatographic and spectroscopic methods:

  • HPLC/GC-MS : Quantify impurities at trace levels (≤0.1%) using reverse-phase columns and UV detection (λ = 240–280 nm) .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on aldehyde proton signals (δ 9.5–10.5 ppm) and carbonyl carbons (δ 190–210 ppm) .
  • Elemental Analysis : Validate elemental composition (C, H, N) with ≤0.3% deviation from theoretical values .

Q. How should researchers design controlled experiments to assess this compound’s reactivity with nucleophiles?

  • Variables to Control :
    • Solvent polarity (e.g., DMSO vs. hexane) to study dielectric effects.
    • Temperature (25–80°C) and pH (acidic/neutral conditions).
    • Molar ratios (1:1 to 1:5, this compound:nucleophile).
  • Kinetic Monitoring : Use UV-Vis spectroscopy to track aldehyde depletion rates at 270 nm .
  • Data Validation : Replicate experiments ≥3 times; apply t-tests to confirm significance (p < 0.05) .

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • PPE Requirements : Nitrile gloves, chemical goggles, and fume hoods for volatility management (boiling point: ~180°C) .
  • Spill Management : Neutralize with sodium bisulfite (1:1 molar ratio) and dispose as hazardous waste .
  • Storage : Airtight containers under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data about this compound’s stability in aqueous solutions be resolved?

  • Identify Variables :
    • Dissolved oxygen levels (use degassed solvents or argon purging).
    • Ionic strength effects (e.g., NaCl concentration 0–1 M).
  • Experimental Replication : Conduct stability assays (e.g., HPLC purity checks) across multiple labs to rule out equipment bias .
  • Statistical Analysis : Apply ANOVA to compare degradation rates under varying conditions; report confidence intervals .

Q. What computational modeling approaches predict this compound’s behavior in catalytic reactions?

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to study frontier orbitals (HOMO/LUMO) and reaction pathways .
  • MD Simulations : Analyze solvent interactions (e.g., water vs. ethanol) with GROMACS, focusing on diffusion coefficients .
  • Validation : Compare predicted activation energies with experimental DSC data (error margin ≤5%) .

Q. How do researchers optimize this compound synthesis to improve yield and scalability?

  • Parameter Screening :

    FactorRange TestedOptimal Value
    Catalyst (e.g., Pd/C)0.5–5 wt%2.5 wt%
    Temperature60–120°C90°C
    Reaction Time2–24 h12 h
  • DoE (Design of Experiments) : Use factorial designs to identify interactions between variables .

  • Green Chemistry Metrics : Calculate E-factor (waste/product ratio) and atom economy to assess sustainability .

Q. What strategies address discrepancies in this compound’s reported toxicity profiles?

  • In Vitro/In Vivo Correlation : Compare LC50 values from cell cultures (e.g., HepG2) and rodent models, adjusting for metabolic differences .
  • Mechanistic Studies : Use RNA sequencing to identify oxidative stress pathways (e.g., Nrf2 activation) at IC50 concentrations .
  • Meta-Analysis : Pool data from peer-reviewed studies (exclude preprints) and apply random-effects models to quantify heterogeneity .

Methodological Best Practices

  • Data Integrity : Organize raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata for reproducibility .
  • Literature Review : Prioritize primary sources indexed in PubMed/CAS; avoid non-peer-reviewed platforms .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in all publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.